1-Methoxy-1,3,5,7,9-undecapentaene
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Overview
Description
1-Methoxy-1,3,5,7,9-undecapentaene is an organic compound with the molecular formula C12H16O. It is characterized by a methoxy group attached to a conjugated polyene chain, which consists of five double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-1,3,5,7,9-undecapentaene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyene. The reaction typically requires a strong base, such as sodium hydride, and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-1,3,5,7,9-undecapentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the polyene chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or alkylated polyenes.
Scientific Research Applications
1-Methoxy-1,3,5,7,9-undecapentaene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 1-Methoxy-1,3,5,7,9-undecapentaene involves its interaction with molecular targets through its conjugated polyene system. The compound can participate in electron transfer reactions, affecting cellular processes and pathways. Its methoxy group may also play a role in modulating its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
1-Methoxy-1,3,5,7,9-decapentaene: Similar structure but with one less carbon atom.
1-Methoxy-1,3,5,7,9-dodecapentaene: Similar structure but with one more carbon atom.
1-Methoxy-1,3,5,7,9-undecatetraene: Similar structure but with one less double bond.
Uniqueness: 1-Methoxy-1,3,5,7,9-undecapentaene is unique due to its specific chain length and the presence of five conjugated double bonds. This structure imparts distinct electronic properties and reactivity compared to its analogs .
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable subject for research and industrial applications
Properties
CAS No. |
92071-99-3 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(1E,3E,5E,7E,9E)-1-methoxyundeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C12H16O/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3-12H,1-2H3/b4-3+,6-5+,8-7+,10-9+,12-11+ |
InChI Key |
WQCRPVAGCYBZEI-STAPSFGWSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/C=C/C=C/OC |
Canonical SMILES |
CC=CC=CC=CC=CC=COC |
Origin of Product |
United States |
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